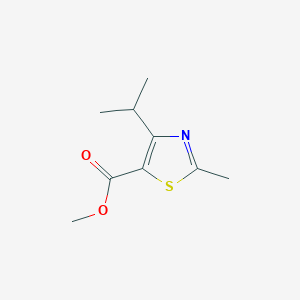

Methyl 4-isopropyl-2-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-propan-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)7-8(9(11)12-4)13-6(3)10-7/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFAJDXTSHIIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-isopropyl-2-methylthiazole-5-carboxylate can be achieved through a one-pot procedure. This involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The overall yield of this synthesis method is generally high, making it an efficient route for producing this compound .

Industrial Production Methods: In an industrial setting, the production of methyl 4-isopropyl-2-methylthiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isopropyl-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various thiazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

MIMTCA serves as a valuable building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile component in organic synthesis.

Biology

Research has indicated that MIMTCA exhibits significant biological activities, including:

-

Antimicrobial Activity : It has shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL -

Antifungal Activity : MIMTCA also demonstrates antifungal properties.

Fungal Strain Inhibition Zone Diameter (mm) Aspergillus niger 15 mm Candida glabrata 18 mm

These findings suggest that MIMTCA could be developed into new antimicrobial and antifungal agents, particularly for treating infections in immunocompromised patients.

Medicine

The compound is being explored for its potential in drug development, particularly in targeting cancer cells. Recent studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 µM |

| A549 (lung cancer) | 30 µM |

| HeLa (cervical cancer) | 20 µM |

These results indicate that MIMTCA could serve as a promising anticancer agent due to its ability to inhibit cell proliferation .

Case Study: Anticancer Activity

A study evaluated the effects of MIMTCA on human cancer cell lines. The findings revealed significant cytotoxicity, suggesting its potential role in chemotherapy:

- The compound induced apoptosis in cancer cells through the activation of specific signaling pathways.

- Further research is needed to elucidate the precise mechanisms of action and to optimize the compound for therapeutic use.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of MIMTCA against pathogenic bacteria and fungi. The results showed that:

- The compound's effectiveness was dose-dependent, with lower concentrations demonstrating significant antimicrobial activity.

- This positions MIMTCA as a candidate for developing new antimicrobial treatments .

Industrial Applications

Beyond its biological applications, MIMTCA is also utilized in industrial settings. It serves as a corrosion inhibitor for metals such as copper and brass, showcasing its versatility beyond laboratory research .

Mechanism of Action

The mechanism of action of methyl 4-isopropyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain microbial enzymes, leading to antimicrobial effects . Additionally, the compound’s ability to undergo substitution reactions enables it to form derivatives with enhanced biological activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs, as identified by similarity scores (0.79–0.91), include:

| Compound Name | CAS No. | Substituents (Position) | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 4-methylthiazole-5-carboxylate | 81569-44-0 | 4-methyl, 5-ester | 0.85 | Lacks isopropyl group at C4 |

| 4-Ethyl-2-methylthiazole-5-carboxylic acid | 119778-44-8 | 4-ethyl, 5-carboxylic acid | 0.91 | Ethyl vs. isopropyl; acid vs. ester |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | 4-CF₃, 5-carboxylic acid | 0.87 | Trifluoromethyl group; acid functionality |

| Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate | - | 4-methyl, 2-pyridinyl, 5-ester | - | Pyridinyl substituent at C2 |

Key Observations :

- Substituent Effects : The isopropyl group at C4 in the target compound enhances steric bulk and lipophilicity compared to methyl or ethyl groups in analogs. This may improve membrane permeability in biological systems .

- Electron-Withdrawing Groups : The trifluoromethyl group in 117724-63-7 introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Physicochemical Properties

- Lipophilicity : The isopropyl group increases logP compared to methyl or ethyl analogs, enhancing lipid solubility .

- Melting Points : Bulkier substituents (e.g., isopropyl) typically raise melting points due to improved crystal packing .

- Stability : Ester derivatives are more hydrolytically stable than carboxylic acids under physiological conditions .

Research Findings and Data Gaps

Crystallographic Analysis

Crystallographic data for the target compound is unreported, but tools like SHELXL () and ORTEP-3 () are standard for resolving thiazole structures. Ring puckering analysis () could clarify conformational preferences of the thiazole ring, which are critical for understanding interactions in biological targets.

Quantitative Structure-Activity Relationships (QSAR)

The higher similarity score (0.91) of 4-ethyl-2-methylthiazole-5-carboxylic acid (CAS 119778-44-8) suggests overlapping reactivity, but the isopropyl group in the target compound may confer distinct steric or electronic profiles. Computational modeling is needed to compare binding affinities with biological targets .

Biological Activity

Methyl 4-isopropyl-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is crucial for its biological activity. The presence of the isopropyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its efficacy. This unique substitution pattern distinguishes it from other thiazole derivatives, impacting its reactivity and biological properties .

The mechanism of action for methyl 4-isopropyl-2-methylthiazole-5-carboxylate involves:

- Enzyme Inhibition : The compound can inhibit specific microbial enzymes, leading to antimicrobial effects. This is particularly relevant in the context of combating resistant bacterial strains.

- Target Interaction : It interacts with various molecular targets, modulating their activity through binding to enzymes and receptors. This modulation can result in altered cellular processes that may inhibit tumor growth or microbial proliferation .

Antimicrobial Activity

Research indicates that methyl 4-isopropyl-2-methylthiazole-5-carboxylate exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce cytotoxic effects on cancer cell lines, with notable IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (epidermoid carcinoma) | <10 |

| Jurkat (T-cell leukemia) | <15 |

The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly affect cytotoxicity, emphasizing the importance of specific substituents for enhanced activity .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of methyl 4-isopropyl-2-methylthiazole-5-carboxylate against multi-drug resistant strains of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also showed a synergistic effect when combined with conventional antibiotics.

- Cytotoxicity in Cancer Research : In a series of experiments assessing various thiazole derivatives, methyl 4-isopropyl-2-methylthiazole-5-carboxylate was found to be one of the most potent compounds against human glioblastoma cells. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Discrepancies in crystallographic data for puckered thiazole rings: What causes variability?

- Resolution : Ring puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity. Compare amplitude (q) and phase (φ) across studies. Variability may arise from crystal packing forces or solvent inclusion .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.